tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate
Description
Properties
Molecular Formula |
C12H12BrF4NO2 |
|---|---|
Molecular Weight |
358.13 g/mol |
IUPAC Name |
tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H12BrF4NO2/c1-11(2,3)20-10(19)18-7-5-4-6(12(15,16)17)8(13)9(7)14/h4-5H,1-3H3,(H,18,19) |
InChI Key |
YFWOBILXNCBUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)C(F)(F)F)Br)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves three major steps:
- Preparation of the substituted aniline precursor bearing the bromine, fluorine, and trifluoromethyl groups on the aromatic ring.
- Formation of the carbamate functional group via reaction of the aniline with a suitable carbamoylating reagent.
- Protection of the amine as the tert-butyl carbamate using tert-butyl chloroformate (di-tert-butyl dicarbonate, Boc2O) or related reagents.
These steps ensure selective introduction of the carbamate group while preserving the halogen and trifluoromethyl substituents.
Detailed Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting from 3-bromo-2-fluoro-4-(trifluoromethyl)aniline or its synthetic equivalent | The aromatic amine with desired substituents is prepared or sourced as the key starting material. |
| 2 | Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP | The amine is converted to the tert-butyl carbamate protecting group, forming the target compound. |
| 3 | Purification by recrystallization or chromatography | The product is isolated and purified for further use or analysis. |
This approach is consistent with standard carbamate synthesis protocols used in medicinal chemistry and organic synthesis.
Alternative Methods and Reagents
Activated Carbonates Method: Using activated mixed carbonates such as p-nitrophenyl chloroformate to form intermediate carbonates, which then react with the amine to yield carbamates. This method offers mild conditions and high selectivity.
Curtius Rearrangement Route: Starting from aromatic carboxylic acids, conversion to acyl azides followed by Curtius rearrangement can yield carbamates, including tert-butyl carbamates, via trapping the isocyanate intermediate with tert-butanol. This method may require elevated temperatures for aromatic substrates.
Three-Component Coupling: Recent methodologies involve coupling primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) to generate carbamates under mild conditions. However, this is less common for complex substituted aromatic amines.
Reaction Scheme (Representative)
3-bromo-2-fluoro-4-(trifluoromethyl)aniline + (Boc)2O + Base → this compound
Analytical Data and Characterization
| Parameter | Typical Data |
|---|---|
| Molecular Weight | 458.2 g/mol |
| Melting Point | Data varies; typically in the range of 100-150 °C depending on purity |
| NMR (¹H, ¹³C) | Signals corresponding to tert-butyl group, aromatic protons, and carbamate carbonyl observed |
| Mass Spectrometry | Molecular ion peak at m/z = 458 (M+H)+ |
| IR Spectroscopy | Characteristic carbamate C=O stretch near 1700 cm⁻¹; aromatic C-H and C-F stretches present |
These data confirm the successful formation of the carbamate with the expected substitution pattern.
Applications and Importance of Preparation
The this compound is valuable as:
- An intermediate in pharmaceutical synthesis, especially for compounds requiring halogenated aromatic carbamates.
- A building block for further functionalization in organic synthesis.
- A compound of interest in medicinal chemistry due to its carbamate functionality, which can influence biological activity and metabolic stability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of halogenated and trifluoromethylated phenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tert-butyl aryl carbamates. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic methodologies, and functional implications.
Substituent Variations and Physicochemical Properties
Key Observations :
- Halogen vs. Methoxy Groups : Bromo and fluoro substituents (as in the target compound) increase electrophilicity and participate in halogen bonding, whereas methoxy groups (e.g., in ) enhance solubility through hydrogen bonding.
- Trifluoromethyl Positioning : The 4-CF3 group in the target compound and provides steric bulk and electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings.
- Amino Substitution: The presence of an amino group (e.g., ) introduces nucleophilic reactivity, enabling further functionalization via amidation or alkylation.
Palladium-Catalyzed Coupling Reactions
- For example, tert-butyl carbamates are synthesized via Buchwald-Hartwig amination or Ullmann-type couplings using Pd2(dba)3·CHCl3 or Pd(PPh3)2Cl2 .
- Comparative Example: In , tert-butyl N-[3-[4-(methanesulfonamido)phenyl]-5-methoxy-6-(trifluoromethyl)-8-quinolyl]carbamate was synthesized with a 78% yield using Pd2(dba)3·CHCl3 and sodium tert-butoxide. This contrasts with the CuI/Pd(PPh3)2Cl2 system in , which achieved a 60% yield for a triply substituted carbamate.
Boc Protection Strategies
Stability and Handling
- Hydrolytic Sensitivity : The Boc group is prone to acid-mediated cleavage (e.g., HCl in dioxane). Stability varies with substituents; electron-withdrawing groups (e.g., CF3) may accelerate hydrolysis compared to methoxy-substituted analogs .
- Storage : Most carbamates require storage at 2–8°C under inert atmospheres to prevent decomposition .
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